molecular formula C10H20O6 B12319384 tert-Butyl b-D-glucopyranoside

tert-Butyl b-D-glucopyranoside

Cat. No.: B12319384
M. Wt: 236.26 g/mol
InChI Key: FYTBMEIHHNSHKR-UHFFFAOYSA-N
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Description

Contextualization of Glycosides within Carbohydrate Chemistry

Glycosides are a major class of molecules in which a sugar is chemically bound to another functional group via a glycosidic bond. wikipedia.org This linkage typically involves the anomeric carbon of the sugar. wikipedia.org These compounds are ubiquitous in nature and play a vital role in a vast array of biological processes. wikipedia.orgnumberanalytics.com In formal terms, a glycoside is any molecule where a sugar group is bonded through its anomeric carbon to another group. wikipedia.org The sugar component is referred to as the glycone, while the non-sugar part is known as the aglycone. numberanalytics.comlibretexts.org

Glycosides are classified based on the stereochemistry of the glycosidic bond as either α-glycosides or β-glycosides, depending on whether the bond is below or above the plane of the sugar ring, respectively. wikipedia.org This stereochemical difference is crucial as it dictates the molecule's three-dimensional structure and, consequently, its biological activity. numberanalytics.com

Significance of β-D-Glucopyranosides in Chemical and Biochemical Research

Among the vast family of glycosides, β-D-glucopyranosides, where the sugar is β-D-glucose, are of particular interest to researchers. Their prevalence in natural products and their involvement in key biological functions make them a focal point of study. ebsco.comnih.gov For instance, many plant-derived compounds are stored as inactive β-D-glucopyranosides and are activated by enzymatic hydrolysis when needed. wikipedia.org

In the realm of medicine, β-D-glucopyranosides are integral to the structure of numerous therapeutic agents. ebsco.com Their synthesis and modification are critical areas of research for the development of new drugs and biologically active molecules. medchemexpress.comresearchgate.net The stereoselective synthesis of β-D-glucopyranosides, in particular, remains a significant challenge and an active area of investigation for synthetic chemists. researchgate.net

Unique Contributions of the tert-Butyl Aglycone in Glucopyranoside Structures

The steric bulk of the tert-butyl group can influence the stereochemical outcome of glycosylation reactions, providing a level of control in complex syntheses. researchgate.net This steric hindrance can direct the formation of specific anomers, which is a critical aspect of carbohydrate synthesis. researchgate.net Furthermore, the lipophilicity of the tert-butyl group can significantly alter the solubility and biological interactions of the resulting glycoside. cymitquimica.com This property is particularly relevant in the design of molecules with specific cell permeability or surfactant properties. mdpi.comkemdikbud.go.id

Overview of Key Research Areas Pertaining to tert-Butyl β-D-Glucopyranoside

Research involving tert-Butyl β-D-glucopyranoside spans several key areas, highlighting its versatility as a chemical tool and a subject of study.

Chemical Synthesis and as a Protecting Group: The synthesis of tert-Butyl β-D-glucopyranoside itself is a topic of interest, with various methods being explored to achieve efficient and stereoselective glycosylation. researchgate.netkemdikbud.go.id The tert-butyl group's stability under certain conditions and its specific cleavage patterns make it a useful protecting group in the multi-step synthesis of complex carbohydrates. acs.org

Enzymatic Reactions: The compound serves as a substrate for various enzymes, particularly glycosidases. cymitquimica.comresearchgate.net Studying the enzymatic hydrolysis or transglycosylation of tert-Butyl β-D-glucopyranoside provides insights into enzyme specificity and mechanism. mdpi.comresearchgate.net For instance, it has been used as a glucosyl donor in the enzymatic synthesis of other valuable glycosides. researchgate.net

Glycosylation Reactions: Tert-Butyl β-D-glucopyranoside can act as a glycosyl donor in the formation of other glycosidic bonds. nih.gov The reactivity of the anomeric center and the influence of the tert-butyl group on the reaction outcome are important aspects of this research.

Biochemical Reagent: Due to its defined structure and properties, tert-Butyl β-D-glucopyranoside is utilized as a biochemical reagent in glycobiology research to study the structure, synthesis, and function of glycans. medchemexpress.comtargetmol.com

Interactive Data Tables

Below are interactive data tables summarizing key information about the compounds mentioned in this article.

Table 1: Chemical Compounds and their Significance

Compound NameRole/Significance
tert-Butyl β-D-glucopyranosideThe primary subject of this article, a β-D-glucopyranoside with a tert-butyl aglycone. cymitquimica.com
α-D-glucopyranosyl bromideA reactive intermediate used in the chemical synthesis of glycosides. acs.org
p-hydroxyphenylacetic acidA starting material for the synthesis of various biologically active compounds. acs.org
tert-butyldiphenylchlorosilaneA reagent used for the protection of hydroxyl groups in chemical synthesis. acs.org

Table 2: Key Research Findings on tert-Butyl β-D-glucopyranoside

Research AreaKey Finding
Chemical SynthesisThe synthesis of tert-butyl glycosides can be achieved from glucose and tert-butanol (B103910) with a yield of up to 98.58% under optimized conditions. kemdikbud.go.id
Surfactant PropertiesThe α-anomer, tert-butyl-α-D-glucoside, exhibits surfactant behavior with a critical micellar concentration of 4.0–4.5 mM. mdpi.comresearchgate.net
Enzymatic SynthesisCyclodextrin (B1172386) glucanotransferases can catalyze the glucosylation of tert-butyl alcohol, yielding tert-butyl-α-D-glucoside. mdpi.com
Glycosylation ReactionsThe tert-butyl group can direct the stereoselectivity of glycosylation reactions due to its steric hindrance. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBMEIHHNSHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic and Acid Catalyzed Hydrolysis Mechanisms of Tert Butyl β D Glucopyranoside

β-Glucosidase Mediated Hydrolysis of Glucopyranosides

β-Glucosidases (EC 3.2.1.21) are a class of enzymes responsible for the hydrolysis of β-glycosidic bonds, releasing glucose from the non-reducing end of various glycosides and oligosaccharides. These enzymes are ubiquitous in nature, playing crucial roles in biological processes across all domains of life.

Investigation of Catalytic Mechanisms: Inversion vs. Retention of Anomeric Configuration

Glycoside hydrolases, including β-glucosidases, employ two primary catalytic mechanisms for the cleavage of glycosidic bonds, which are distinguished by the stereochemical outcome at the anomeric carbon of the glycone. These are known as the inverting and retaining mechanisms.

The inverting mechanism is a single-step process wherein a water molecule, activated by a general base residue in the active site, directly attacks the anomeric carbon. This leads to the displacement of the aglycone and an inversion of the stereochemistry at the C1 position of the glucose.

In contrast, the retaining mechanism is a two-step, double-displacement process. In the first step, a nucleophilic residue within the enzyme's active site attacks the anomeric carbon, leading to the formation of a covalent glycosyl-enzyme intermediate and the departure of the aglycone, which is protonated by a general acid catalyst. The second step involves the hydrolysis of this intermediate by an incoming water molecule, activated by the now basic general acid/base residue, resulting in the release of glucose with the same anomeric configuration as the original substrate. The majority of β-glucosidases operate via this retaining mechanism.

Substrate Specificity and Aglycone Recognition in Glucosidases

The active site of β-glucosidases is a well-defined pocket or cleft that accommodates both the glycone (sugar) and the aglycone (non-sugar) moieties of the substrate. The specificity of these enzymes is largely dictated by the precise interactions between the amino acid residues lining this active site and the aglycone portion of the glycoside.

Structural studies on various β-glucosidases have revealed that the aglycone-binding site is often hydrophobic in nature. The shape and size of this pocket, along with the specific amino acid residues present, determine which aglycones can bind effectively and be positioned correctly for catalysis. For instance, in maize β-glucosidase, the aglycone is sandwiched between several hydrophobic amino acid residues, and the specific conformations of these residues are critical for aglycone recognition and, consequently, substrate specificity. While some β-glucosidases exhibit broad specificity, others are highly selective for their natural substrates. The bulky tert-butyl group of tert-butyl β-D-glucopyranoside would require an active site capable of accommodating its significant steric hindrance.

Kinetic Analysis of β-Glucosidase Activity on tert-Butyl β-D-Glucopyranoside

The efficiency of an enzyme in catalyzing a reaction is typically described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value is an indicator of the affinity of the enzyme for its substrate, with a lower Km generally signifying a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The bulky nature of the tert-butyl aglycone may influence the kinetic parameters. It could potentially lead to a higher Km value if the active site cannot perfectly accommodate its size, indicating a lower binding affinity. Conversely, if the hydrophobic interactions are favorable, it might not significantly impact Km. The effect on Vmax would depend on how the orientation of the bound substrate affects the catalytic steps of glycosylation and deglycosylation.

For comparative purposes, the kinetic parameters of β-glucosidases for other, more commonly studied substrates are presented below.

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)
Melanocarpus sp. MTCC 3922p-nitrophenyl-β-D-glucopyranoside (pNPG)3.343.68
Thermofilum sp. ex4484_79p-nitrophenyl-β-D-glucopyranoside (pNPG)0.617139.2
Thermofilum sp. ex4484_79Cellobiose6.2424.3
Natural tartary buckwheat flourp-nitrophenyl-β-D-glucopyranoside (pNPG)0.22310.48

Acid-Catalyzed Hydrolysis of tert-Butyl β-D-Glucopyranoside

The acid-catalyzed hydrolysis of glycosides provides an alternative method for cleaving the glycosidic bond. The mechanism and rate of this reaction are highly dependent on the structure of the aglycone.

Influence of the Tertiary Aglycone on Hydrolysis Rate

A key feature of the acid-catalyzed hydrolysis of tert-butyl β-D-glucopyranoside is the profound effect of the tertiary aglycone on the reaction rate. It has been demonstrated that glucosides of tertiary alcohols undergo hydrolysis at a significantly faster rate than those of primary or secondary alcohols. For instance, triethylmethyl β-D-glucopyranoside, which also possesses a tertiary aglycone, hydrolyzes approximately 30,000 times faster than the corresponding methyl β-D-glucopyranoside. This dramatic increase in rate points to a different mechanistic pathway for the hydrolysis of glycosides with tertiary aglycones.

The size of the aglycone, in the absence of being a tertiary alcohol, generally has a slight increasing effect on the rate of hydrolysis of β-D-glucopyranosides, suggesting that steric hindrance is not a significant factor in the typical unimolecular reaction mechanism.

Mechanistic Pathways of Acid-Dependent Glucoside Cleavage

The generally accepted mechanism for the acid-catalyzed hydrolysis of simple alkyl glycosides involves a three-step process:

Protonation: A rapid and reversible protonation of the glycosidic oxygen atom to form a conjugate acid.

Heterolysis: The rate-determining step, which involves the cleavage of the bond between the anomeric carbon and the glycosidic oxygen, leading to the formation of a cyclic glycosyl carbocation and the departure of the alcohol.

Reaction with water: The carbocation intermediate is then rapidly attacked by a water molecule to yield the free sugar and regenerate the acid catalyst.

However, in the case of tert-butyl β-D-glucopyranoside, the mechanism is altered due to the nature of the aglycone. The hydrolysis of this compound proceeds through alkyl-oxygen cleavage rather than the typical glycosyl-oxygen cleavage. This is analogous to the acid-catalyzed hydrolysis of esters of tertiary alcohols.

The modified mechanism for tert-butyl β-D-glucopyranoside is as follows:

Protonation: The glycosidic oxygen is protonated by the acid catalyst.

Formation of a stable carbocation: The bond between the oxygen and the tert-butyl group cleaves, leading to the formation of a highly stable tert-butyl carbocation and the release of the glucose molecule. The exceptional stability of the tertiary carbocation is the driving force for this alternative pathway. The positive charge on the tertiary carbocation is stabilized through hyperconjugation and polarization.

Reaction of the carbocation: The tert-butyl carbocation then reacts with water to form tert-butanol (B103910).

This mechanism explains the significantly enhanced rate of hydrolysis for glycosides with tertiary aglycones. The formation of the stable tertiary carbocation provides a lower energy transition state compared to the formation of the glycosyl carbocation that occurs with primary and secondary alcohol glycosides.

Role of Steric and Electronic Factors of the tert-Butyl Group in Hydrolysis

The hydrolysis of tert-Butyl β-D-glucopyranoside is significantly influenced by the unique steric and electronic properties of the tert-butyl group at the anomeric carbon. These factors play distinct but interconnected roles in both acid-catalyzed and enzymatic hydrolysis mechanisms.

In acid-catalyzed hydrolysis, the reaction proceeds via a mechanism that involves the protonation of the glycosidic oxygen, followed by the departure of the aglycone. The stability of the resulting carbocation intermediate is a critical determinant of the reaction rate. The tert-butyl group, being a tertiary alkyl group, exerts a powerful influence on this mechanism.

Electronic Factors: The tert-butyl group is known for its electron-donating inductive effect and hyperconjugation. This electron-donating nature stabilizes the transient oxocarbenium ion intermediate formed upon cleavage of the glycosidic bond. This stabilization lowers the activation energy for the hydrolysis reaction, leading to a significant rate enhancement. Research on the acid hydrolysis of glycosides has shown that glucosides of tertiary alcohols hydrolyze at a much faster rate than those of primary or secondary alcohols. For instance, triethylmethyl β-D-glucopyranoside hydrolyzes approximately 30,000 times faster than methyl β-D-glucopyranoside, a phenomenon attributed to the stability of the tertiary carbocation formed. cdnsciencepub.comresearchgate.net This strongly suggests that tert-Butyl β-D-glucopyranoside will also exhibit a markedly accelerated rate of acid-catalyzed hydrolysis due to the formation of the stable tert-butyl cation.

Steric Factors: In the context of acid-catalyzed hydrolysis, which typically occurs in solution, steric hindrance from the bulky tert-butyl group is not considered a significant impediment. In fact, studies on the hydrolysis of various alkyl β-D-glucopyranosides have indicated that an increase in the size of the aglycone can lead to a slight increase in the hydrolysis rate. cdnsciencepub.comresearchgate.net This suggests that steric strain in the ground state of the molecule may be released upon formation of the planar oxocarbenium ion intermediate, contributing to the accelerated rate.

The following table summarizes the relative rates of acid-catalyzed hydrolysis for different alkyl β-D-glucosides, highlighting the dramatic effect of a tertiary aglycone.

Aglycone GroupClassificationRelative Rate of Acid Hydrolysis (approx.)Primary Influencing Factor
MethylPrimary1Electronic (Reference)
EthylPrimarySlightly faster than MethylElectronic
IsopropylSecondaryFaster than PrimaryElectronic
tert-ButylTertiarySignificantly faster than Primary/SecondaryElectronic (High carbocation stability)
TriethylmethylTertiary~30,000Electronic (High carbocation stability)

In enzymatic hydrolysis, the interaction between the substrate and the enzyme's active site is paramount. The steric and electronic properties of the tert-butyl group play a crucial role in this context, often with opposing effects compared to acid-catalyzed hydrolysis.

Steric Factors: The active sites of β-glucosidases are highly specific three-dimensional environments. The bulky and sterically demanding nature of the tert-butyl group can present a significant hindrance to the proper binding and orientation of the tert-Butyl β-D-glucopyranoside substrate within the active site. This steric clash can lead to a lower binding affinity (a higher Michaelis constant, Km) and a reduced catalytic efficiency (a lower turnover number, kcat). While specific kinetic data for the enzymatic hydrolysis of tert-Butyl β-D-glucopyranoside is not extensively documented, studies on enzymes with various substrates generally show that bulky groups near the reaction center can decrease the rate of enzymatic catalysis.

Electronic Factors: The electron-donating nature of the tert-butyl group, which accelerates acid-catalyzed hydrolysis, is less likely to have a similar pronounced effect in enzymatic hydrolysis. The enzymatic mechanism involves catalytic residues within the active site that actively participate in the cleavage of the glycosidic bond, often through a concerted acid/base catalysis and/or nucleophilic attack. The stabilization of a carbocation-like transition state is managed by the enzyme's active site architecture and specific amino acid residues, diminishing the relative importance of the aglycone's electronic contributions compared to acid catalysis.

The anticipated effects of the tert-butyl group on the kinetic parameters of enzymatic hydrolysis are presented in the conceptual table below.

Kinetic ParameterExpected Effect of tert-Butyl GroupRationale
Km (Michaelis Constant)IncreaseSteric hindrance may impede substrate binding to the enzyme's active site.
kcat (Turnover Number)DecreaseImproper orientation in the active site due to steric bulk can lower the catalytic rate.
kcat/Km (Catalytic Efficiency)Significant DecreaseThe combined effect of increased Km and decreased kcat leads to lower overall efficiency.

Conformational Analysis and Spectroscopic Characterization of Tert Butyl β D Glucopyranoside Systems

Spectroscopic Methodologies for Conformational Elucidation

Spectroscopic techniques are indispensable tools for the structural characterization of molecules. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information regarding connectivity, molecular weight, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For carbohydrates like tert-Butyl β-D-glucopyranoside, ¹H and ¹³C NMR provide critical data on the anomeric configuration, the conformation of the pyranose ring, and the orientation of its substituents. documentsdelivered.com

The anomeric configuration (α or β) is determined primarily by analyzing the chemical shift and coupling constant of the anomeric proton (H-1). creative-proteomics.com In D-glucopyranosides, the β-anomer is characterized by a trans-diaxial relationship between the H-1 and H-2 protons when the ring is in the standard chair conformation (⁴C₁). This arrangement typically results in a large vicinal coupling constant (³JH1,H2) in the range of 7-9 Hz. Conversely, α-anomers exhibit a smaller coupling constant. The anomeric proton of β-glycosides also generally resonates upfield compared to their α-counterparts. creative-proteomics.comresearchgate.net

The bulky tert-butyl group is expected to strongly favor an equatorial position to minimize steric strain, effectively locking the glucopyranose ring in the ⁴C₁ chair conformation where all ring substituents, including the large tert-butyl group, can occupy equatorial or pseudo-equatorial positions. libretexts.org

ParameterTypical Value for β-GlucopyranosidesStructural Implication
Anomeric Proton (H-1) Chemical Shift (δ)~4.3 - 4.6 ppmDistinguishes anomeric proton from other ring protons.
Anomeric Carbon (C-1) Chemical Shift (δ)~100 - 105 ppmConfirms the presence of the glycosidic linkage.
H-1, H-2 Coupling Constant (³JH1,H2)7 - 9 HzIndicates a trans-diaxial relationship between H-1 and H-2, confirming the β-configuration in a ⁴C₁ chair.

Variable temperature (VT) NMR spectroscopy is a key technique used to study dynamic processes in molecules, such as restricted bond rotation. montana.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that are exchanging between different chemical environments. researchgate.net

For tert-Butyl β-D-glucopyranoside, potential rotational barriers exist around the C1-O glycosidic bond and the O-C(CH₃)₃ bond. At low temperatures, rotation may be slow on the NMR timescale, leading to distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases. This leads to broadening of the signals, followed by their coalescence into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). researchgate.netmst.edu

The energy barrier to rotation (the Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation. Such studies provide quantitative insight into the conformational flexibility of the glycosidic linkage. mst.edu

The tert-butyl group serves as an exceptionally useful probe for NMR studies of large biomolecular assemblies. nih.govresearchgate.net This is because the nine protons of the three methyl groups are chemically equivalent and exhibit rapid internal rotation. This results in a single, sharp, and intense resonance in the ¹H NMR spectrum, typically appearing in a region with minimal signal overlap from the macromolecule. nih.govacs.org

Even when tert-Butyl β-D-glucopyranoside is bound to a large, slowly tumbling protein or other macromolecular complex, the high mobility of the tert-butyl moiety can be retained. nih.gov Consequently, its ¹H NMR signal often remains narrow and easily observable, while signals from the macromolecule itself may be severely broadened. This allows the tert-butyl signal to act as a sensitive reporter on the local environment within the complex. Changes in its chemical shift or relaxation properties upon binding can provide valuable information about molecular interactions, even in systems of several hundred kilodaltons. nih.gov This approach is particularly powerful for studying large biological assemblies that have limited solubility or stability. researchgate.netnih.gov

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. For tert-Butyl β-D-glucopyranoside (C₁₀H₂₀O₆), high-resolution mass spectrometry can confirm its molecular weight of 236.26 g/mol . scbt.com

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov In this technique, the molecular ion of tert-Butyl β-D-glucopyranoside is isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the structure. Expected fragmentation pathways would include:

Cleavage of the glycosidic bond, leading to fragments corresponding to the tert-butyl cation and the glucose moiety.

Loss of water molecules from the glucopyranose ring.

Cross-ring cleavages, which are diagnostic for carbohydrate structures.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the analysis of glycosides in complex mixtures, enabling their separation and quantification. nih.govmdpi.com

TechniqueInformation ObtainedRelevance to tert-Butyl β-D-glucopyranoside
High-Resolution MSExact Molecular Weight & Elemental FormulaConfirms C₁₀H₂₀O₆ (MW = 236.12599)
Tandem MS (MS/MS)Structural Fragmentation PatternElucidates connectivity by observing loss of tert-butyl group and characteristic sugar ring cleavages.

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.orgfrontiersin.org By diffracting a beam of X-rays off a single crystal, one can generate a three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Solution Conformation

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscapes of flexible molecules like glycosides. nih.gov Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformations and to predict their geometric and spectroscopic properties. mdpi.comfrontiersin.org

For tert-Butyl β-D-glucopyranoside, computational studies can be employed to:

Perform a systematic conformational search: This identifies all low-energy conformers, including different chair, boat, and skew-boat forms of the pyranose ring, as well as various rotamers around the glycosidic bond. nih.gov

Calculate relative energies: These calculations can confirm the overwhelming stability of the ⁴C₁ chair conformation with the equatorial tert-butyl group, quantifying the energetic penalty of other conformers. researchgate.net

Optimize molecular geometry: This provides theoretical values for bond lengths and angles that can be compared with experimental data if available.

Simulate NMR spectra: Theoretical calculations of NMR chemical shifts and coupling constants for different conformers can be performed. frontiersin.org Comparing these simulated spectra with experimental results helps to validate the predicted solution-state conformation.

These computational approaches complement experimental data, providing a deeper understanding of the factors that govern the structure and stability of tert-Butyl β-D-glucopyranoside. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to understand the structural, dynamic, and thermodynamic properties of molecular systems. mdpi.com MD simulations, in particular, utilize Newtonian physics to simulate the motions of atoms in a system over time, providing insights into dynamic processes that are not apparent from static structural models. nih.gov While specific MM and MD studies focusing exclusively on tert-butyl β-D-glucopyranoside are not extensively detailed in the available literature, the application of these methods to analogous systems, such as tert-butyl alcohol and other biomolecules, establishes a clear framework for its analysis. nih.govrsc.org

In the context of tert-butyl β-D-glucopyranoside, MD simulations would begin with a computer model of the molecule, often derived from crystallographic data or homology modeling. nih.gov The forces acting on each atom are then calculated using a parameterized "force field," which approximates the potential energy of the system based on bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions. nih.gov By iteratively calculating these forces and updating atomic positions according to the laws of motion, a trajectory of the molecule's dynamic behavior is generated. nih.gov Such simulations can elucidate the hydration properties of the molecule, the stability of its various conformations, and the energetic barriers to conformational change. For instance, simulations could reveal how the bulky tert-butyl group influences the surrounding water structure and its propensity for self-aggregation compared to other solutes. rsc.org These computational approaches have become integral to modern drug discovery and pharmaceutical development for understanding macromolecular structure-to-function relationships. mdpi.comsemanticscholar.org

Density Functional Theory (DFT) Calculations for Energy Landscapes and Conformer Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. aps.org It is particularly effective for calculating the relative stabilities of different molecular conformations and mapping the potential energy landscape. nih.gov DFT has been successfully applied to study the stable conformations of D-glucopyranose and its derivatives, providing results that align well with experimental data from techniques like NMR. researchgate.net

For tert-butyl β-D-glucopyranoside, DFT calculations can determine the potential energies of various ring conformations, such as the chair, boat, and twist-boat forms. upenn.edu Due to the significant steric bulk of the tert-butyl group, there is a substantial energy penalty for placing it in an axial position. libretexts.org This steric hindrance arises from repulsive interactions between the axial substituent and other axial atoms on the same side of the ring (1,3-diaxial interactions). upenn.edu Consequently, the chair conformation that places the large tert-butyl group in the equatorial position is overwhelmingly favored, leading to a highly stable and rigid structure. upenn.edulibretexts.org The energy difference between conformers can be significant; for example, in a substituted cyclohexane (B81311), an axial tert-butyl group is about 22.8 kJ/mol less stable than an equatorial one. libretexts.org

The twisted-boat conformation can sometimes offer a lower energy alternative to a chair conformation with large axial substituents, as it can reduce steric strain. upenn.edu However, for a molecule like tert-butyl β-D-glucopyranoside, the energy advantage of keeping the tert-butyl group equatorial in a chair conformation is so large that other conformations are significantly higher in energy.

Table 1: Representative Potential Energies of Substituted Cyclohexane Conformers This table illustrates the general principles of conformational energies influenced by a tert-butyl group, as described in studies on substituted cyclohexanes. upenn.edu

ConformationSubstituent Position(s)Relative Potential Energy (kJ/mol)Stability
ChairDi-equatorialLowMost Stable
ChairDi-axialVery HighLeast Stable
Twist-BoatPseudo-equatorialIntermediateMore stable than boat
Boat"Flagpole" interactionsHighUnstable

Conformational Dynamics and the Influence of the tert-Butyl Group

Hindered Rotation and Steric Influence in Glucopyranoside Derivatives

The tert-butyl group is one of the bulkiest substituents in organic chemistry and is often used to enforce steric congestion and conformational rigidity. chemrxiv.org Its influence on the conformation of the glucopyranoside ring is profound. The steric strain associated with placing a tert-butyl group in an axial position on a six-membered ring is exceptionally high, effectively "locking" the ring into a chair conformation where the group occupies an equatorial position. libretexts.org This strong preference minimizes destabilizing 1,3-diaxial interactions. upenn.edu

This steric locking significantly hinders the rotation around the glycosidic bond and restricts the pyranose ring's ability to undergo conformational changes, such as a ring flip. While in some highly strained spirocyclic systems a tert-butyl group can be driven into an axial position, this represents a massive deviation from its normal energetic preference. chemrxiv.org The primary role of the tert-butyl aglycone is therefore to serve as a rigid anchor, severely limiting the conformational freedom of the molecule.

Table 2: A-Values (Conformational Free Energy) for Common Substituents The A-value represents the energy difference between placing a substituent in the axial versus the equatorial position on a cyclohexane ring. A larger A-value indicates a stronger preference for the equatorial position. Data is based on principles described for substituted cyclohexanes. libretexts.org

SubstituentA-Value (kJ/mol)Equatorial Preference
-OH2.0Moderate
-CH₃7.6Strong
-CH(CH₃)₂ (Isopropyl)9.2Very Strong
-C(CH₃)₃ (tert-Butyl)~22.8Extremely Strong

Conformational Preferences and Interconversion Pathways

The dominant conformational preference for tert-butyl β-D-glucopyranoside is the ⁴C₁ chair form. In this conformation, the bulky tert-butyl aglycone and the large hydroxymethyl group at C5 can both reside in equatorial positions, minimizing steric strain and resulting in the most stable structure. libretexts.org

Further conformational diversity arises from the rotation of the exocyclic hydroxymethyl (–CH₂OH) group around the C5–C6 bond. This rotation leads to three staggered rotamers, commonly designated as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). DFT studies on β-D-glucopyranose have estimated the populations of these rotamers to be approximately 48% (gt), 51% (gg), and 1% (tg). researchgate.net The presence of the tert-butyl aglycone is not expected to dramatically alter these preferences, as they are primarily governed by intramolecular hydrogen bonding possibilities involving the O4, O6, and ring oxygen atoms.

Interconversion between the two possible chair conformations (e.g., from ⁴C₁ to ¹C₄) would require the tert-butyl group to pass through a high-energy axial position. Given the immense steric strain involved, the energy barrier for this interconversion is prohibitively high. libretexts.org Therefore, the molecule is effectively trapped in the single, most stable chair conformation. Any conformational dynamics are largely restricted to the rotation of the exocyclic hydroxymethyl and hydroxyl groups.

Structure-Activity Relationships as Deduced from Conformational Studies

Structure-Activity Relationships (SAR) aim to correlate a molecule's three-dimensional structure with its biological activity. drugdesign.org The conformational rigidity imposed by the tert-butyl group is the defining feature for any potential SAR of tert-butyl β-D-glucopyranoside. By locking the pyranose ring into a specific chair conformation, the tert-butyl aglycone ensures that the molecule presents a well-defined and static arrangement of its functional groups (hydroxyls) to biological targets like enzymes or receptors.

This fixed conformation is critical for biological recognition. The activity of such a molecule would be highly dependent on how well this rigid 3D shape complements the binding site of a target protein. drugdesign.org Any observed biological activity would be intrinsically linked to this specific conformation. DFT calculations and conformational analysis are crucial in these studies, as they help define the stable structure that is responsible for the activity. nih.gov

Biological and Biochemical Research Applications of Tert Butyl β D Glucopyranoside

Utilization as Substrates or Inhibitors in Enzyme Studies

The interaction of tert-Butyl β-D-glucopyranoside with glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—provides significant insights into enzyme function and serves as a basis for inhibitor design.

β-Glucosidases (BGLs) are enzymes that hydrolyze the β-glycosidic bonds at the non-reducing end of glycosides and oligosaccharides to release glucose. nih.govnih.gov These enzymes are ubiquitous in living organisms and are crucial for processes ranging from biomass conversion in microbes to the metabolism of glycolipids in animals. nih.gov BGLs are often categorized based on their substrate specificity into groups such as aryl-BGLs (which act on substrates with an aromatic aglycone), cellobiases, and those with broad specificity. nih.govmdpi.com

Tert-butyl β-D-glucopyranoside serves as a valuable substrate for probing the mechanisms and specificity of these enzymes. The catalytic action of retaining glycosidases, a major class of these enzymes, proceeds via a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. nih.govacs.org By using synthetic substrates like tert-butyl β-D-glucopyranoside, researchers can investigate how the nature of the aglycone (the non-sugar portion, in this case, the tert-butyl group) affects the rates of glycosylation and deglycosylation. The bulky, non-aromatic tert-butyl group allows for the exploration of the active site's topology and its tolerance for different hydrophobic moieties, helping to delineate the structural requirements for substrate binding and turnover. This is crucial for understanding how an enzyme recognizes and processes its natural substrates.

The structural core of glucose is a common starting point for the design of enzyme inhibitors, particularly for those targeting carbohydrate-processing enzymes. Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the breakdown of glycogen. mdpi.com Its dysregulation is linked to conditions like type 2 diabetes, making it an important therapeutic target. mdpi.comnih.gov

The β-D-glucopyranoside structure serves as an effective scaffold for developing potent GP inhibitors because it mimics α-D-glucose, a natural physiological inhibitor of the enzyme. mdpi.com Researchers have synthesized numerous derivatives using this scaffold to target the enzyme's catalytic site. For example, various 4-(β-D-glucopyranosyl)thiosemicarbazones have been developed as competitive inhibitors of GP. nih.govresearchgate.net In these designs, the glucopyranosyl moiety binds to the catalytic site in a position similar to the natural substrate, while the attached thiosemicarbazone group extends into an adjacent sub-pocket, forming additional interactions that enhance binding affinity and inhibitory potency. nih.govresearchgate.net The tert-butyl group itself can be incorporated into the design of these inhibitors, not on the anomeric carbon, but on other parts of the scaffold to improve interactions within specific pockets of the enzyme's active site.

Table 1: Examples of Glycosidase Inhibitor Scaffolds Based on β-D-Glucopyranoside
Inhibitor ClassTarget EnzymeDesign PrincipleReference Finding
Glucopyranosyl-thiosemicarbazonesGlycogen Phosphorylase (GPb)The glucopyranosyl group occupies the catalytic site, while the thiosemicarbazone moiety extends into a side channel (β-pocket) to enhance binding.Compounds act as competitive inhibitors with IC50 values in the micromolar range. nih.govresearchgate.net
N-(β-D-glucopyranosyl)-imidazolecarboxamidesGlycogen Phosphorylase (GPb)Bioisosteric replacement of a triazole ring with an imidazole (B134444) ring on the glucosyl scaffold resulted in potent inhibitors.Demonstrated low micromolar inhibition constants (Ki). mdpi.com
C-β-D-glucopyranosyl azolesGlycogen Phosphorylase (GPb)Aromatic azole groups attached to the anomeric carbon of glucose extend into a hydrophobic cavity (β-cavity) near the active site.These derivatives are among the most potent GP inhibitors designed. mdpi.com

Role as Synthetic Intermediates and Building Blocks in Complex Carbohydrate Synthesis

Beyond enzyme studies, the tert-butyl group in carbohydrate chemistry serves primarily as a protecting group, facilitating the synthesis of more complex molecules.

Glycopeptides and glycoconjugates are complex molecules essential for many biological recognition processes. researchgate.net Their chemical synthesis is a challenging task that requires a careful strategy of protecting and deprotecting various functional groups on both the carbohydrate and peptide/protein components. nih.gov

In this context, the tert-butyl group is widely used as a protecting group for carboxylic acids, forming a tert-butyl ester. This protecting group is stable under a wide range of conditions but can be selectively removed using mild to moderate acids, such as trifluoroacetic acid (TFA). nih.gov This orthogonality is crucial in complex syntheses. For example, in the construction of building blocks for glycopeptide libraries, a linker molecule containing a carboxylic acid may be protected as a tert-butyl ester. This allows for the coupling of a glycosylamine to the linker, followed by the selective removal of the tert-butyl group to free the carboxylic acid for subsequent coupling to a peptide backbone, all while other acid-sensitive protecting groups on the sugar remain intact. nih.gov

The functionalization of carbohydrates is essential for creating probes and tools for biological research. Derivatization strategies often involve the chemical modification of the hydroxyl groups on the sugar ring to introduce new reactive functionalities. For instance, selective oxidation of the primary hydroxyl group at the C-6 position of a glucopyranoside derivative can yield a reactive aldehyde. nih.gov

These aldehyde or ketone groups serve as chemical handles for bioconjugation. They can be reacted with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. This method is commonly used to attach fluorescent labels, biotin (B1667282) tags, or other reporter molecules to carbohydrates. nih.gov The resulting labeled carbohydrates can be used as model compounds to study carbohydrate-protein interactions or to quantify carbonyl groups in polysaccharides like cellulose. nih.gov While tert-butyl β-D-glucopyranoside itself is not the direct subject of these modifications, the tert-butyl group can be employed as a protecting group on other parts of a molecule during such derivatization reactions.

Rare deoxyamino sugars are important components of many natural products and bacterial polysaccharides. Their synthesis is often complex, requiring multi-step procedures starting from more common sugars like glucose. These syntheses rely heavily on protecting group strategies to selectively modify specific positions on the sugar ring.

The synthesis of these rare sugars often involves key steps such as C-6 deoxygenation and the introduction of an amino group, typically via an azide (B81097) intermediate followed by reduction. nih.gov For example, the synthesis of versatile building blocks for quinovosamine and bacillosamine can be achieved from D-glucosamine derivatives. nih.gov In these multi-step synthetic routes, protecting groups are essential to mask reactive hydroxyl groups while other parts of the molecule are being modified. The tert-butyl group can function as a protecting group in such syntheses, valued for its stability under various reaction conditions. For instance, a tert-butyldimethylsilyl (TBDMS) ether, a related protecting group, is used to protect hydroxyl groups during the synthesis of N-protected quinovosamine (QuiN) derivatives. nih.gov

Table 2: List of Chemical Compounds Mentioned
Compound Name
tert-Butyl β-D-glucopyranoside
α-D-glucose
4-(β-D-glucopyranosyl)thiosemicarbazone
Trifluoroacetic acid
Quinovosamine
Bacillosamine
D-glucosamine
tert-butyldimethylsilyl ether

Investigations into Biological Activities and Mechanism of Action (Excluding Clinical Human Trials)

The tert-butyl β-D-glucopyranoside molecule serves as a foundational structure for the synthesis of various derivatives that are explored for their biological effects. Research in this area focuses on understanding how modifications to this core structure influence its interaction with cellular components and biological systems, particularly in the context of cytotoxicity and macromolecular interactions.

While tert-butyl β-D-glucopyranoside itself is not primarily studied for cytotoxicity, its structure is a scaffold for creating novel surfactant-like molecules with cytotoxic properties. A notable area of research involves the synthesis of triazole-containing alkyl β-D-glucopyranosides. These derivatives are synthesized using copper-catalyzed "click" chemistry to attach a triazole ring and a hydrophobic alkyl chain to the glucose head group. nih.gov

The cytotoxicity of these compounds has been evaluated against cell lines such as human T-cell leukemia (Jurkat cells). nih.govnih.gov Research has shown a clear relationship between the length of the hydrophobic alkyl chain and the cytotoxic activity. As the chain length increases, the concentration required to inhibit cell growth by 50% (IC₅₀) decreases, indicating higher potency. nih.govresearchgate.net For example, derivatives with longer C14 (tetradecyl) and C16 (hexadecyl) tails are significantly more cytotoxic than those with shorter C8 tails. nih.govnih.gov

The mechanism of action for these cytotoxic derivatives appears to be the induction of apoptosis (programmed cell death) rather than necrosis. nih.govnih.gov Studies on compounds such as (1-tetradecyl-1H-1,2,3-triazol-4-yl)methyl β-D-glucopyranoside, a structural analog to the concept of TRI-14-O-β-D-Glucopyranoside, revealed that at low micromolar concentrations, they trigger the intrinsic apoptotic cascade. This process involves the depolarization of mitochondria and the activation of key executioner enzymes like caspase-3. nih.govresearchgate.net

Cytotoxicity of Triazole-Linked Alkyl β-D-Glucopyranosides
Compound (Alkyl Chain Length)IC₅₀ Value (μM) on Jurkat CellsReference
Octyl (C8)1198 nih.govresearchgate.net
Decyl (C10)222 researchgate.net
Dodecyl (C12)62 researchgate.net
Tetradecyl (C14)28 nih.gov
Hexadecyl (C16)24 nih.govresearchgate.net

The amphiphilic nature of tert-butyl β-D-glucopyranoside and its derivatives—possessing a hydrophilic glucose head and a hydrophobic tert-butyl tail—governs their interactions with macromolecules. Similar to other non-ionic detergents like n-octyl-β-D-glucopyranoside, these molecules can interact with proteins. interchim.fr The hydrophobic tert-butyl group can bind to non-polar regions of a protein, while the polar glucose moiety interacts with the aqueous environment and hydrophilic residues on the protein surface. benthamopen.com This interaction can be harnessed to solubilize membrane proteins, protecting their native state for structural and functional studies. interchim.fr

A primary and specific interaction is with enzymes that act on glycosidic bonds, namely β-glucosidases. These enzymes are ubiquitous in living organisms and function to hydrolyze the β-glycosidic linkage, releasing glucose and the aglycone (in this case, tert-butanol). nih.gov The tert-butyl group, being sterically bulky, can influence the rate of this enzymatic hydrolysis compared to glucosides with smaller aglycones. This makes it a useful substrate for studying the active site topology and substrate specificity of various β-glucosidases. nih.gov Furthermore, under certain non-aqueous conditions, β-glucosidases can catalyze the reverse reaction, known as transglycosylation, to synthesize such glycosides. nih.gov

The defined chemical structure of tert-butyl β-D-glucopyranoside allows for its use as a biochemical probe to investigate enzymatic processes. Its primary application in this context is as a substrate for β-glucosidases. By monitoring the rate of its hydrolysis, researchers can determine the activity and kinetics of these enzymes under various conditions. nih.gov

The compound can also serve as a reference or control in studies of more complex glycosides. For example, in studies on "masked mycotoxins" like zearalenone-14-glucoside (Z14G), it was demonstrated that the glucoside form could not enter cells. mdpi.com Toxicity was only observed when extracellular β-glucosidases hydrolyzed the molecule, releasing the toxic aglycone (zearalenone). mdpi.com Although not directly using tert-butyl β-D-glucopyranoside, this research highlights the principle of how simple glucosides can be used to probe the activity and location of glycosidases in a biological system. Similarly, tert-butyl β-D-glucopyranoside could be used to probe for the presence of extracellular β-glucosidase activity in cell cultures.

Applications in Glycoscience and Glycobiology Research

Glycoscience investigates the roles of carbohydrates in biology. Simple, well-defined molecules like tert-butyl β-D-glucopyranoside are valuable tools in this field for dissecting complex biological recognition events and for developing new materials.

Carbohydrate-protein interactions are fundamental to numerous biological processes, including cell signaling, immune responses, and pathogen recognition. nih.govmdpi.com These interactions are often characterized by high specificity but relatively weak binding affinities. nih.gov The binding is mediated by a combination of hydrogen bonds with the hydroxyl groups of the sugar and hydrophobic (van der Waals) interactions. mdpi.com

Bio-inspired materials are synthetic materials designed to mimic the properties and structures found in nature. rsc.orgnih.gov Tert-butyl β-D-glucopyranoside is a prime example of a molecule that inspires the development of biosurfactants. Biosurfactants are surface-active compounds derived from renewable sources that are often more biodegradable and less toxic than their synthetic counterparts. researchgate.netnih.gov

The structure of tert-butyl β-D-glucopyranoside is inherently amphiphilic. The glucose unit is highly water-soluble (hydrophilic), while the tert-butyl group is oil-soluble (hydrophobic). This molecular architecture allows it to lower surface tension at air-water or oil-water interfaces, which is the defining characteristic of a surfactant. researchgate.net

Research on the closely related anomer, tert-butyl-α-D-glucoside, has demonstrated its behavior as a surfactant. It was successfully synthesized enzymatically using cyclodextrin (B1172386) glucanotransferases and shown to exhibit a critical micellar concentration (CMC) of 4.0–4.5 mM, a key parameter for surfactant performance. researchgate.netmdpi.com This work demonstrates the potential of tert-butyl glycosides, produced through biotechnological "green" methods, to function as effective biosurfactants for applications in detergents, food, and pharmaceuticals. nih.govresearchgate.net

Surfactant Properties of tert-Butyl-α-D-Glucoside
PropertyValueSignificanceReference
Critical Micellar Concentration (CMC)4.0–4.5 mMThe concentration at which surfactant molecules begin to form micelles, indicating effective surface activity. researchgate.netmdpi.com
Synthesis MethodEnzymatic (CGTase)Represents a bio-inspired, potentially more sustainable production route compared to traditional chemical synthesis. researchgate.netmdpi.com

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for tert-Butyl β-D-Glucopyranosides

The synthesis of tert-butyl glycosides has been approached through both chemical and enzymatic routes. Chemical methods have successfully employed catalysts like para-toluene sulfonic acid to react glucose with tert-butanol (B103910), achieving high yields under specific conditions. undip.ac.idresearchgate.net Enzymatic synthesis has also proven effective, particularly for the α-anomer, utilizing cyclodextrin (B1172386) glucanotransferases (CGTases) for transglucosylation from starch donors. mdpi.comresearchgate.net

Future research is anticipated to focus on enhancing the stereoselectivity and efficiency of these syntheses. A key area for development is the refinement of anomeric O-alkylation strategies. umich.edunih.gov This method, which can involve the deprotonation of a hemiacetal followed by alkylation, offers a pathway to control the stereochemical outcome at the anomeric center. nih.govumich.edu Research into cesium carbonate-mediated O-alkylation has shown promise for the stereoselective synthesis of challenging glycosidic bonds and could be adapted for tert-butyl β-D-glucopyranoside. umich.edu Exploring a wider range of catalysts, such as boron trifluoride-diethyl ether, which has been used for aryl β-D-glucopyranosides, may also yield reliable and stereospecific methods for tert-butyl glycoside synthesis. rug.nl Furthermore, optimizing enzymatic processes to favor the β-anomer or to utilize whole-cell biocatalysts could provide more sustainable and scalable production routes.

Table 1: Comparison of Selected Synthesis Methods for tert-Butyl Glycosides
MethodReactantsCatalyst/EnzymeKey FindingsReference
Chemical SynthesisGlucose, tert-butanolpara-toluene sulfonic acidYield of 98.58% achieved at a 1:5 mole ratio and 70°C. undip.ac.id undip.ac.id
Enzymatic Synthesis (Transglucosylation)Partially hydrolyzed starch, tert-butyl alcoholCyclodextrin Glucanotransferase (CGTase)Yield of approx. 44% (13 g/L tert-butyl-α-D-glucoside). mdpi.comfranciscoploulab.eu First enzymatic synthesis of an α-glucoside of a tertiary alcohol. mdpi.comfranciscoploulab.eu mdpi.comfranciscoploulab.eu
Esterificationtert-Butyl glycosides, Oleic acidpara-toluene sulfonic acidSynthesis of tert-butyl oleyl glycoside surfactant with a yield of 91.49%. ingentaconnect.com ingentaconnect.com

Advanced Mechanistic Enzymology of Glycosyltransferases and Hydrolases with tert-Butyl Glucopyranosides

Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are fundamental to the synthesis and breakdown of glycosidic bonds. wikipedia.orgnih.gov Understanding their mechanisms is crucial for drug design and biotechnology. GTs are classified as either "retaining" or "inverting" based on the stereochemical outcome of the reaction they catalyze. uvic.caresearchgate.net Similarly, GHs operate through distinct mechanisms, often involving a two-step process with a glycosyl-enzyme intermediate in retaining enzymes. wikipedia.orgnih.gov

Tert-butyl β-D-glucopyranoside can serve as a valuable tool for probing the active sites and catalytic mechanisms of these enzymes. The bulky tert-butyl group can act as a steric probe to map the topography of an enzyme's active site, particularly in the aglycone binding pocket. Future research could involve kinetic studies using tert-butyl glucopyranoside as a substrate or inhibitor for a range of GHs and GTs. This could reveal how the size and hydrophobicity of the tert-butyl group influence substrate binding, transition state stabilization, and the balance between hydrolysis and transglycosylation activities in GHs. nih.gov For GTs, using tert-butylated acceptors could elucidate how aglycone structure affects donor substrate binding and the rate of glycosyl transfer. nih.gov Such studies are essential for the rational design of specific enzyme inhibitors or for engineering enzymes with novel specificities. uvic.canih.gov

Integrative Computational and Experimental Conformational Analyses

The conformation of a glycoside is critical to its biological activity and physical properties. The bulky tert-butyl group is known to exert a strong influence on the conformation of cyclic systems, typically favoring an equatorial position to minimize steric hindrance. upenn.edulibretexts.org While this principle provides a baseline, a detailed understanding of the conformational landscape of tert-butyl β-D-glucopyranoside requires a more sophisticated, integrative approach.

Future investigations should combine high-level computational chemistry with advanced experimental techniques. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to perform extensive conformational searches and identify low-energy conformers in different solvent environments. nih.govnih.gov These theoretical predictions can then be validated and refined using experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, as the tert-butyl group provides a sharp, intense singlet in the 1H NMR spectrum, which can be used to study molecular interactions and dynamics. nih.govnih.gov Additionally, techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are highly sensitive to subtle conformational differences and have been successfully used to determine the conformational distributions of similar glycosides in solution. nih.gov An integrated approach will provide a comprehensive picture of the preferred orientations of the tert-butyl group, the pyranose ring, and the hydroxyl groups, which is fundamental to understanding its interactions with enzymes and its self-assembly properties.

Expansion of Biological and Biochemical Applications

Initial research has highlighted the utility of tert-butyl glycosides as surfactants. undip.ac.idmdpi.com Studies have determined key surfactant parameters, such as the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB) value, establishing their potential as emulsifiers. undip.ac.idingentaconnect.com The α-anomer, for instance, exhibits surfactant behavior comparable to the related octyl-α-D-glucoside. mdpi.com

The future in this area lies in leveraging the unique properties of the tert-butyl group for more advanced biochemical applications. The high metabolic stability of the tert-butyl group, a known feature in medicinal chemistry, makes it an excellent candidate for creating metabolically resistant biochemical probes. nih.gov Tert-butyl β-D-glucopyranoside could be used as a non-metabolizable analog of glucose to study glucose transporters or as a stable ligand in affinity chromatography. Furthermore, while initial studies on n-butyl glucopyranosides showed moderate antimicrobial activity, a systematic exploration of the biological activities of tert-butyl β-D-glucopyranoside and its derivatives is warranted. researchgate.net Its potential as an antibacterial or antifungal agent, perhaps through membrane disruption due to its surfactant properties, remains an open and promising area of investigation.

Table 2: Surfactant Properties of tert-Butyl Glycosides
CompoundPropertyValueSignificanceReference
tert-butyl-α-D-glucosideCritical Micelle Concentration (CMC)4.0–4.5 mMIndicates concentration at which micelles form; comparable to octyl-α-D-glucoside. mdpi.com
tert-butyl glycosideHydrophilic-Lipophilic Balance (HLB)4.61Suggests suitability as an emulsifier for water-in-oil systems. undip.ac.id
tert-butyl oleyl glycosideHydrophilic-Lipophilic Balance (HLB)3.89Characterizes it as a water-in-oil (W/O) emulsifier. ingentaconnect.com ingentaconnect.com

Exploration of tert-Butyl β-D-Glucopyranosides in Emerging Glycoscience Fields

Glycoscience is a rapidly evolving field, with new applications for carbohydrates emerging in chemical biology, materials science, and nanotechnology. Tert-butyl β-D-glucopyranoside is well-positioned to contribute to these advancements. Its defined amphiphilic character makes it a candidate for the development of novel biomaterials, such as hydrogels or liquid crystals, where molecular self-assembly is key.

In chemical biology, the compound can serve as a scaffold for building more complex molecular probes. chemicalbook.com By functionalizing the hydroxyl groups, researchers could attach fluorophores, biotin (B1667282) tags, or photo-crosslinkers to create tools for studying carbohydrate-protein interactions or for activity-based protein profiling of carbohydrate-active enzymes. The steric bulk and metabolic stability of the tert-butyl group make it an attractive moiety for the design of specific and potent inhibitors of glycosidases and glycosyltransferases, which are increasingly recognized as therapeutic targets. The unique combination of a natural sugar headgroup and a synthetic, bulky, and stable tail group makes tert-butyl β-D-glucopyranoside a versatile platform for future innovation at the interface of chemistry and biology. rsc.org

Q & A

Q. What are the key challenges in synthesizing tert-Butyl β-D-glucopyranoside, and how can experimental protocols be optimized?

Synthesis of tert-Butyl β-D-glucopyranoside often involves multi-step reactions with intermediates like carbamate derivatives (e.g., tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) . Challenges include low yields due to steric hindrance from the tert-butyl group and side reactions during glycosidic bond formation. Optimization strategies:

  • Use high-purity starting materials to minimize impurities.
  • Employ anhydrous conditions and inert gas purging (e.g., nitrogen) during coupling reactions .
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching points.

Q. How does the solubility profile of tert-Butyl β-D-glucopyranoside influence its application in biological assays?

tert-Butyl β-D-glucopyranoside exhibits limited solubility in non-polar solvents but is moderately soluble in DMSO and aqueous buffers at physiological pH . Methodological considerations:

  • Prepare stock solutions in DMSO (purged with inert gas to prevent oxidation) and dilute in assay buffers to avoid precipitation.
  • For cell-based studies, ensure final DMSO concentrations do not exceed 0.1% to maintain viability .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing tert-Butyl β-D-glucopyranoside?

Key techniques include:

  • NMR : Assign anomeric proton signals (δ 4.5–5.5 ppm for β-configuration) and tert-butyl protons (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) to confirm molecular formula (C₁₀H₂₀O₆; theoretical [M+Na]⁺ = 283.1158).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .

Advanced Research Questions

Q. How do stereochemical variations in tert-Butyl β-D-glucopyranoside derivatives affect their enzyme-binding specificity?

The β-D-configuration is critical for recognition by glycosidases and transporters. For example:

  • β-glucosidases hydrolyze the glycosidic bond with >90% efficiency compared to α-anomers .
  • Substitutions on the tert-butyl group (e.g., methoxy or halogen) can alter binding kinetics. Use molecular docking simulations to predict interactions with enzyme active sites .

Q. What experimental approaches can resolve contradictions in reported bioactivity data for tert-Butyl β-D-glucopyranoside?

Discrepancies in bioactivity studies (e.g., antimicrobial or anti-inflammatory effects) may arise from:

  • Batch variability : Use certificates of analysis (CoA) to verify purity and stereochemical integrity .
  • Assay interference : Include controls for solvent effects (e.g., DMSO) and use fluorogenic substrates (e.g., Naphthol AS-BI β-D-glucopyranoside) to confirm target-specific activity .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols for tert-Butyl β-D-glucopyranoside?

Stability data (example):

ConditionDegradation Rate (%)Major Degradation Product
pH 2.0, 25°C, 24h15%tert-Butyl alcohol
pH 7.4, 37°C, 24h5%None detected
Recommendations : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .

Q. What strategies improve the detection sensitivity of tert-Butyl β-D-glucopyranoside in complex biological matrices?

Advanced methodologies:

  • LC-MS/MS : Use MRM transitions (e.g., m/z 265 → 163 for glycosidic cleavage) with isotope-labeled internal standards .
  • Derivatization : Introduce fluorescent tags (e.g., dansyl chloride) for enhanced detection in cellular uptake studies .

Methodological Guidance

Q. How to design a robust dose-response experiment using tert-Butyl β-D-glucopyranoside in enzyme inhibition assays?

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC₅₀ values.
  • Include positive controls (e.g., castanospermine for glucosidase inhibition) and triplicate technical replicates to assess reproducibility .

Q. What statistical approaches are appropriate for analyzing tert-Butyl β-D-glucopyranoside’s synergistic effects with other bioactive compounds?

  • Apply the Chou-Talalay method for combination index (CI) calculations.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.